molecular formula C8H3F7O B1443811 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene CAS No. 1417569-49-3

1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Cat. No. B1443811
CAS RN: 1417569-49-3
M. Wt: 248.1 g/mol
InChI Key: DQIYYUNIGHKJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene (1F4T2T) is a fluorinated aromatic compound that has been studied for its potential applications in scientific research. 1F4T2T is an aromatic compound with a high degree of fluorination and has been found to be useful in a variety of research applications.

Scientific Research Applications

1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been studied for its potential applications in scientific research. This compound has been found to be useful as a solvent for organic reactions, as a reagent for organic synthesis, and as a fluorinating agent for organic compounds. In addition, this compound has been studied for its potential applications in biochemistry, such as the study of protein-ligand interactions and the study of enzyme-substrate interactions. This compound has also been studied for its potential applications in drug discovery, as it has been found to be useful in the synthesis of novel compounds that may have therapeutic applications.

Mechanism of Action

1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been found to be a useful fluorinating agent for organic compounds. The fluorination reaction is believed to proceed via a nucleophilic substitution reaction, in which the fluoride ion acts as a nucleophile and displaces a leaving group, such as a halide or a sulfonate group. The reaction is typically conducted in the presence of a Lewis acid, such as boron trifluoride, which acts as a catalyst and facilitates the reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, this compound has been found to be a potent inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.

Advantages and Limitations for Lab Experiments

1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been found to be a useful reagent for organic synthesis and has been used in a variety of laboratory experiments. This compound has the advantage of being a highly fluorinated aromatic compound, which can be used to synthesize a variety of compounds. In addition, this compound has the advantage of being relatively inexpensive and readily available. However, this compound also has some limitations, as it is a volatile compound and can be difficult to handle in the laboratory.

Future Directions

1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been found to be a useful reagent for organic synthesis and has potential applications in a variety of scientific research areas. Possible future directions for this compound include the development of new synthesis methods for the compound, the development of new applications for the compound, the study of the compound’s biochemical and physiological effects, and the exploration of its potential applications in drug discovery. In addition, it may be possible to use this compound as a starting material for the synthesis of novel fluorinated compounds with potential therapeutic applications.

properties

IUPAC Name

1-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIYYUNIGHKJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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